hafnium(IV) acetylacetonate

Übersicht

Beschreibung

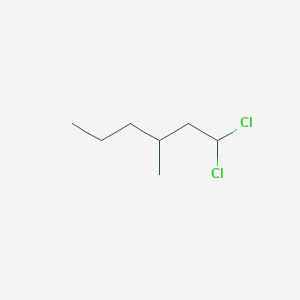

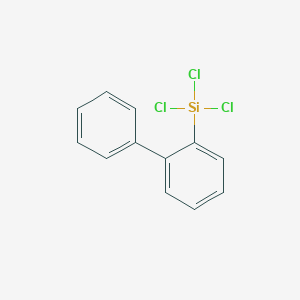

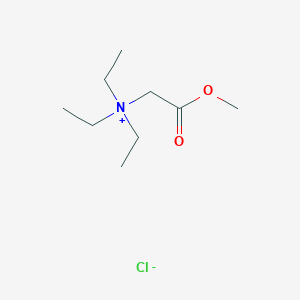

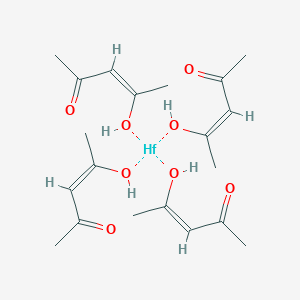

Hafnium(IV) acetylacetonate, also known as Hf(acac)4, is a coordination compound with the formula Hf(C5H7O2)4 . This white solid is the main hafnium complex of acetylacetonate .

Synthesis Analysis

Hafnium(IV) acetylacetonate can be prepared from hafnium tetrachloride and acetylacetone, and base . An excess of acetylacetone was added to a methanol solution of anhydrous HfCl4. NaOH was added in small portions with heating for 5 hours until pH reached 5-6 .Molecular Structure Analysis

The complex has a square antiprismatic geometry with eight nearly equivalent Hf-O bonds . The molecular symmetry is D2, i.e., the complex is chiral . The crystal data for C20H28HfO8: a = 21.5493 (4) Å, b = 8.36720 (10) Å, c = 13.9905 (3) Å; β = 116.5550 (10)°, space group C2/c, Z = 4, dcalc = 1.692 g/cm3, R = 0.015 .Chemical Reactions Analysis

Hafnium(IV) acetylacetonate has been used as a catalyst for the production of poly(butylene terephthalate) . The evaporation begins at about 190 °C, followed by decomposition from 245-250 °C, forming HfO2 and gas products .Physical And Chemical Properties Analysis

Hafnium(IV) acetylacetonate is a white to off-white powder with a density of 1.42 g/cm3 . It has good solubility in benzene . The melting point is 193 °C (379 °F; 466 K), after which it decomposes .Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

Hafnium-based MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature . They have been used in various applications including membrane development, diversified types of catalytic reactions, irradiation absorption in nuclear waste treatment, water production and wastewater treatment .

Production of Superalloys

Hafnium compounds are often used in the production of superalloys . These superalloys are typically used in high-temperature applications such as jet engines and gas turbines.

Nonvolatile Memory (NVM) Devices

Fluorite-structured HZO-based antiferroelectrics have been investigated for their potential use in NVM devices . These devices have advantages including lower energetic barriers, higher switching speeds, and a uniform phase distribution .

Catalyst for Polymer Production

Hafnium acetylacetonate serves as a catalyst for the production of poly(butylene terephthalate) . This polymer has various applications including in the textile industry and in the manufacture of electrical components.

Precursor for Nanoparticle Research

Metal acetylacetonates, including hafnium acetylacetonate, have been used as precursors for nanoparticle research . They have also been used in polymer science and catalysis .

Electronic Devices

Hafnium compounds are used in the manufacture of electronic devices . This is due to their unique properties such as high melting point and good thermal and electrical conductivity.

Catalysis and Optics

Hafnium compounds are also used in catalysis and optics . In catalysis, they are used to speed up chemical reactions, while in optics, they are used in the manufacture of optical lenses and other components.

Wirkmechanismus

Target of Action

Hafnium-based compounds, such as hafnium(IV) acetylacetonate, primarily target the formation of metal-organic frameworks (MOFs) . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .

Mode of Action

The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Hafnium tends to form inorganic compounds in the oxidation state of +4 . Halogens react with it to form hafnium tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Biochemical Pathways

The immense availability of tunable ligands of different lengths and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometers . This allows for the creation of a large family of MOFs, with hafnium-based MOFs demonstrating high promise for practical applications due to their unique characteristics .

Pharmacokinetics

The physical properties of hafnium, such as its high melting point and boiling point , suggest that it may have a low bioavailability due to its low solubility

Result of Action

The result of the action of hafnium-based compounds is the formation of stable MOFs with a wide range of potential applications . For example, hafnium oxide nanoparticles have been synthesized for use as computed tomography (CT) contrast agents due to their high X-ray attenuation and low cost .

Action Environment

The action of hafnium-based compounds can be influenced by environmental factors such as temperature . Higher temperatures can induce reactions with oxygen, nitrogen, carbon, boron, sulfur, and silicon . The stability of hafnium-based compounds also makes them suitable for use in a variety of environments .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

hafnium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/b4*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUSXFSJAEXPU-MTOQALJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32HfO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hafnium(IV) acetylacetonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the benefits of using hafnium(IV) acetylacetonate as a cathode buffer layer in polymer solar cells?

A1: Using hafnium(IV) acetylacetonate (Hf(acac)4) as a cathode buffer layer (CBL) in polymer solar cells leads to several improvements:

- Enhanced Energy Level Alignment: Hf(acac)4 optimizes the energy level alignment between the photoactive layer and the cathode contact. [] This improved alignment facilitates more efficient electron extraction and transport.

- Reduced Interfacial Barriers: Hf(acac)4 minimizes interfacial traps and barriers that arise from incompatibility between the photoactive layer and the cathode. [] This smoother interface allows for better charge carrier movement.

- Improved Device Performance: The use of Hf(acac)4 as a CBL results in a simultaneous increase in short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). [] These improvements collectively contribute to enhanced power conversion efficiencies (PCEs) in the solar cells.

Q2: How does the deposition method of hafnium(IV) acetylacetonate affect its properties for thin film applications?

A2: The abstract focusing on thin film deposition highlights that hafnium(IV) acetylacetonate (Hf(acac)4) is a suitable precursor for metal-organic chemical vapor deposition (MOCVD). [] This technique allows for the controlled growth of hafnium dioxide thin films. The study demonstrates that Hf(acac)4 exhibits favorable thermal decomposition properties, volatilizing completely at 245 °C. [] This characteristic makes it suitable for MOCVD, leading to the formation of high-quality thin films with desired crystalline structure and morphology.

Q3: What analytical techniques are used to characterize hafnium(IV) acetylacetonate and its resulting thin films?

A3: Several analytical techniques are employed to characterize both Hf(acac)4 and the resulting thin films:

- Elemental Analysis and Infrared Spectroscopy: These techniques confirm the successful synthesis and purity of Hf(acac)4. []

- Thermogravimetric Analysis: This method determines the thermal decomposition properties of Hf(acac)4 under a nitrogen atmosphere. []

- X-ray Diffraction (XRD): XRD analysis reveals the crystalline structure of the deposited hafnium dioxide thin films. []

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the thin film surface. []

- Scanning Electron Microscopy (SEM): SEM allows for the visualization and analysis of the surface morphology and grain structure of the thin films. []

- Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM): These techniques are used to investigate the energy level alignment and interfacial dipole formation in polymer solar cells incorporating Hf(acac)4 as a CBL. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.